trans-13-Octadecenoic acid is a natural product found in Arabidopsis thaliana and Lonicera japonica with data available.
trans-13-Octadecenoic acid
CAS No.: 693-71-0
Cat. No.: VC17576142
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 693-71-0 |
|---|---|
| Molecular Formula | C18H34O2 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | (E)-octadec-13-enoic acid |
| Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |
| Standard InChI Key | BDLLSHRIFPDGQB-AATRIKPKSA-N |
| Isomeric SMILES | CCCC/C=C/CCCCCCCCCCCC(=O)O |
| Canonical SMILES | CCCCC=CCCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
trans-13-Octadecenoic acid (C₁₈H₃₄O₂) is characterized by a carboxylic acid group attached to an 18-carbon aliphatic chain with a trans double bond between carbons 13 and 14. Its IUPAC name, (13E)-octadec-13-enoic acid, reflects this stereochemistry. The trans configuration induces a linear molecular geometry, contrasting sharply with the kinked structure of cis isomers .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₄O₂ | |
| Molecular Weight | 282.461 g/mol | |
| logP (Lipophilicity) | ~6.11 (predicted) | |
| HS Code | 2916190090 | |
| Storage Recommendations | −20°C under inert atmosphere |
The compound’s high logP value (6.11) underscores significant lipophilicity, influencing its solubility and distribution in biological systems . Regulatory classifications under HS Code 2916190090 categorize it among unsaturated acyclic monocarboxylic acids, subject to 6.5% MFN tariffs and 17% VAT in trade .
Synthesis and Analytical Characterization
Synthetic Routes
Industrial synthesis typically involves the partial hydrogenation of polyunsaturated fatty acids or isomerization of cis isomers under catalytic conditions. The trans configuration arises from thermodynamic control during hydrogenation, favoring the more stable trans isomer .
Analytical Identification
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detection. The compound elutes at characteristic retention times, with a molecular ion peak at m/z 282.46 . Derivatization to methyl esters enhances volatility, critical for resolving geometric isomers in complex matrices .
Biological Incorporation and Metabolic Fate
Absorption and Plasma Distribution
A pivotal study by the U.S. Department of Agriculture compared the incorporation of deuterium-labeled trans-13-octadecenoic acid (13t-18:1), cis-13-octadecenoic acid (13c-18:1), and cis-9-octadecenoic acid (9c-18:1) in human plasma lipids . Key findings include:
Table 2: Relative Incorporation in Plasma Lipids (vs. 9c-18:1)
| Lipid Fraction | 13t-18:1 Selectivity | 13c-18:1 Selectivity |
|---|---|---|
| Cholesteryl Ester | Near-complete exclusion | Moderate exclusion |
| 2-Acyl Phosphatidylcholine | Near-complete exclusion | Moderate exclusion |
| 1-Acyl Phosphatidylcholine | Strong preference | Neutral |
| Chylomicron Triglyceride | No discrimination | No discrimination |
The near-complete exclusion of 13t-18:1 from cholesteryl esters and 2-acyl phosphatidylcholine suggests steric hindrance or enzymatic selectivity against trans configurations in esterification pathways . Conversely, its preferential incorporation into 1-acyl phosphatidylcholine implies niche roles in membrane dynamics.
Metabolic Implications
Despite equivalent absorption efficiency in chylomicrons , systemic discrimination against trans-13-octadecenoic acid may limit its accumulation in tissues. This contrasts with cis-9-octadecenoic acid, which integrates efficiently into lipid pools, highlighting the metabolic cost of trans configurations.
Industrial and Regulatory Considerations
Regulatory Landscape
Global trade data associate this compound with 17% VAT and 9.0% tax rebates in certain jurisdictions . Storage at −20°C under nitrogen is recommended to prevent oxidative degradation .
Biological Activity and Health Implications
Membrane Interactions
The linear geometry of trans-13-octadecenoic acid disrupts membrane fluidity more profoundly than cis isomers, potentially altering ion channel function or receptor signaling .
Inflammatory Pathways
Preliminary evidence suggests trans-monoenes may differentially modulate NF-κB and COX-2 pathways compared to cis counterparts, though mechanistic studies remain sparse .
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